4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride
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Overview
Description
4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an imino group, a sulfinyl group, and a benzoic acid moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and methylamine.
Formation of Intermediate: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Reaction with Methylamine: The acid chloride is then reacted with methylamine to form the corresponding amide.
Sulfinylation: The amide is treated with a sulfinylating agent, such as sulfur dioxide (SO₂) and a suitable oxidant, to introduce the sulfinyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), acetic acid (CH₃COOH).
Reduction: Sodium borohydride (NaBH₄), ethanol (EtOH).
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄) for nitration; halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-{[imino(methyl)oxo-lambda6-sulfonyl]methyl}benzoic acid hydrochloride.
Reduction: Formation of 4-{[amino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
4-{[imino(methyl)oxo-lambda6-sulfonyl]methyl}benzoic acid hydrochloride: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-{[amino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride: Similar structure but with an amine group instead of an imino group.
Uniqueness
4-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2624135-65-3 |
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Molecular Formula |
C9H12ClNO3S |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
4-[(methylsulfonimidoyl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-14(10,13)6-7-2-4-8(5-3-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H |
InChI Key |
YVTBICVWIBTAFS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1=CC=C(C=C1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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